molecular formula C10H19NO4 B2978091 (4R)-4-(Boc-amino)-pentanoic acid CAS No. 214402-34-3

(4R)-4-(Boc-amino)-pentanoic acid

Cat. No. B2978091
CAS RN: 214402-34-3
M. Wt: 217.265
InChI Key: CVYVXURBKURNKE-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R)-4-(Boc-amino)-pentanoic acid is a chemical compound that is used in various scientific research applications. It is a derivative of pentanoic acid and is also known as N-tert-butoxycarbonyl-L-norvaline. This compound is widely used in the synthesis of peptides and proteins.

Scientific Research Applications

Synthesis of Amino Acid Derivatives

A study by Krishnamurthy et al. (2014) explored the efficient resolution of derivatives of 2-amino-4-pentenoic acid (allylglycine) using Subtilisin or acylase. The enantiomerically pure amino acid with tert-butoxycarbonyl (Boc) protection underwent smooth epoxidization, leading to the generation of compounds with five-membered rings, such as the 4-hydroxyproline derivatives. This research illustrates the versatile use of (4R)-4-(Boc-amino)-pentanoic acid derivatives in synthesizing complex amino acid structures and cyclic compounds, underscoring its role in advancing synthetic chemistry methods (Krishnamurthy et al., 2014).

Antioxidant and Therapeutic Potential

α-Lipoic acid (LA), chemically related to this compound, was discussed for its multifunctional antioxidant properties by Bast and Haenen (2003). LA, recognized for its role in enzyme cofactors and intermediate metabolism in cells, showcases the broader scope of pentanoic acid derivatives in biological systems. Their functions span beyond simple chemical structures to include significant roles in cellular processes, antioxidant defense, and potential therapeutic applications (Bast & Haenen, 2003).

NMR Spectroscopy and Protein Chemistry

The application of fluorinated amino acids in protein chemistry was highlighted by Qin et al. (2012), who synthesized para-substituted tetrafluorophenylalanines starting from pentafluorophenylalanine Boc-Z. These novel unnatural amino acids exhibit distinct (19)F NMR signatures, which are invaluable for analyzing protein-membrane interactions via NMR spectroscopy. This study exemplifies the utility of this compound derivatives in enhancing the analytical tools available for studying complex biological systems (Qin et al., 2012).

Peptidomimetics and Scaffold for Combinatorial Chemistry

The synthesis of novel unnatural amino acids, such as 4-Amino-3-(aminomethyl)benzoic acid (AmAbz) and its protected derivatives, was described by Pascal et al. (2000). These compounds serve as building blocks for peptidomimetics and scaffolds in combinatorial chemistry, demonstrating the role of this compound in facilitating the creation of diverse molecular libraries for drug discovery and material science applications (Pascal et al., 2000).

Mechanism of Action

Target of Action

The primary target of (4R)-4-(Boc-amino)-pentanoic acid, also known as ®-4-((tert-Butoxycarbonyl)amino)pentanoic acid, is the amino group in various biochemical entities. The compound is used as a protecting group for amino functions in the synthesis of multifunctional targets .

Mode of Action

The compound acts by protecting the amino functions during chemical reactions. This protection is crucial as amino functions often occur in the synthesis of multifunctional targets, and issues related to their protection become prominent . The compound achieves this by converting the amino group into a carbamate .

Biochemical Pathways

The compound plays a pivotal role in the synthesis of multifunctional targets. It is involved in the N-Boc deprotection of amines, a common reaction in pharmaceutical research and development, as well as pharma manufacturing . The compound facilitates the cleavage due to mutual interaction between two protecting groups on the same nitrogen .

Result of Action

The result of the compound’s action is the successful synthesis of multifunctional targets with protected amino functions. This protection allows for transformations of other functional groups . The compound also facilitates the extraction of water-soluble polar organic molecules using ionic liquids .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the use of a catalyst can lower the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent .

Biochemical Analysis

Biochemical Properties

(4R)-4-(Boc-amino)-pentanoic acid is involved in various biochemical reactions. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The Boc group in this compound protects the amino function, which is a good nucleophile and strong base, allowing for transformations of other functional groups .

Cellular Effects

The cellular effects of this compound are primarily related to its role in peptide synthesis. As a Boc-protected amino acid, it can be incorporated into peptides without reacting with other functional groups. This allows for precise control over peptide sequence and structure, which can have significant effects on cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its deprotection and incorporation into peptides. The Boc group can be removed under acidic conditions, revealing the amino group . This allows this compound to react with other amino acids or peptides to form larger peptide structures .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound demonstrates high thermal stability . This makes it suitable for reactions at high temperatures, such as Boc deprotection . Over time, it can be used to synthesize a variety of aromatic and aliphatic amines .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis. After deprotection, it can be incorporated into peptides, which can then be further metabolized by the cell .

properties

IUPAC Name

(4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-7(5-6-8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYVXURBKURNKE-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

214402-34-3
Record name (4R)-4-{[(tert-butoxy)carbonyl]amino}pentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.